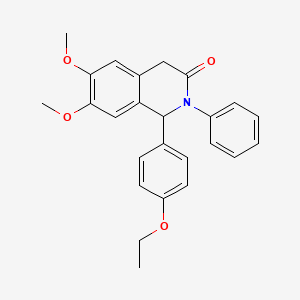

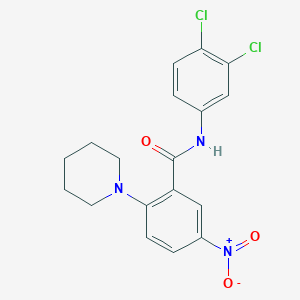

![molecular formula C18H23NO B5216238 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)

2-[methyl(2-phenylpropyl)amino]-1-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[methyl(2-phenylpropyl)amino]-1-phenylethanol, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for the treatment of respiratory and other ailments. Ephedrine has also gained popularity as a performance-enhancing drug and weight-loss supplement due to its stimulant properties. In recent years, there has been growing interest in ephedrine's potential as a research tool in various scientific fields.

Mechanism of Action

Ephedrine works by stimulating the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system. This results in a variety of physiological effects, including increased heart rate, blood pressure, and respiratory rate. Ephedrine also acts as a bronchodilator, relaxing the smooth muscles in the airways and improving airflow.

Biochemical and Physiological Effects:

Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of catecholamines, such as norepinephrine and epinephrine, from the adrenal gland. This leads to increased heart rate, blood pressure, and metabolic rate. Ephedrine also increases the release of dopamine, a neurotransmitter involved in reward and motivation, which may contribute to its stimulant properties.

Advantages and Limitations for Lab Experiments

Ephedrine has several advantages as a research tool. It is relatively inexpensive and easy to obtain, and its effects are well-studied and understood. However, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol can be difficult to work with due to its stimulant properties, which can make it challenging to control for confounding variables in experiments. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects can be variable and dependent on factors such as dose, route of administration, and individual differences in metabolism.

Future Directions

There are several potential future directions for research on 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol. One area of interest is its potential as a treatment for cognitive impairment and neurodegenerative diseases such as Alzheimer's. Ephedrine has been shown to improve cognitive function in animal models, and further research is needed to determine its potential for human use. Another area of interest is 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects on exercise performance and muscle growth. While 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been banned as a performance-enhancing drug in many sports, there is still interest in its potential as a tool for muscle building and fat loss. Finally, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's potential as a research tool for studying the mechanisms of action of other drugs remains an area of ongoing investigation.

Synthesis Methods

Ephedrine can be synthesized from the precursor compound benzaldehyde through a series of chemical reactions. One common method involves the reduction of benzaldehyde with sodium borohydride to produce phenyl-2-propanol. This compound is then reacted with methylamine and a reducing agent, such as lithium aluminum hydride, to yield 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol.

Scientific Research Applications

Ephedrine has been used in scientific research for a variety of purposes. It has been investigated as a potential treatment for asthma, as it can relax the smooth muscles in the airways and improve breathing. Ephedrine has also been studied for its effects on the central nervous system, including its ability to increase alertness and improve cognitive function. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been used as a tool in pharmacological research to study the mechanisms of action of other drugs.

properties

IUPAC Name |

2-[methyl(2-phenylpropyl)amino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-15(16-9-5-3-6-10-16)13-19(2)14-18(20)17-11-7-4-8-12-17/h3-12,15,18,20H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKISNMZYDPWJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(2-phenylpropyl)amino]-1-phenylethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

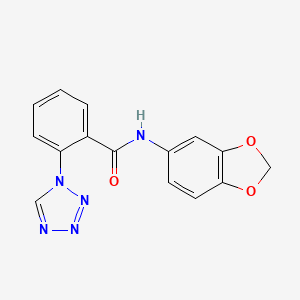

![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)

![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

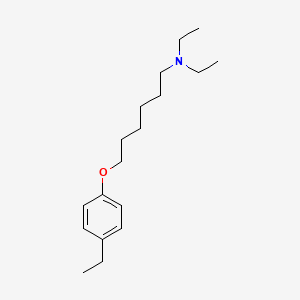

![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)

![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)

![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)

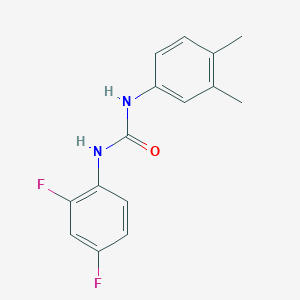

![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)